4-(chloromethyl)-1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole
Overview
Description
“4-(chloromethyl)-1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a chloromethyl group (-CH2Cl) and a trifluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with three fluorine atoms attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For example, a novel synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluoro phenyl) butanoic acid, which is a key starting material in the synthesis of sitagliptin, has been developed. This synthesis uses commercially available starting materials and features a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the triazole ring, the chloromethyl group, and the trifluorophenyl group. Unfortunately, specific structural data for this compound was not found .
Scientific Research Applications
Synthesis of Energetic Salts
Research has highlighted the use of triazolyl-functionalized monocationic energetic salts synthesized through reactions involving chloromethyl-triazole compounds. These compounds exhibit good thermal stability and relatively high density, making them of interest in the development of energetic materials for applications such as propellants and explosives (Wang et al., 2007).
Intermediate for Pesticides
The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt demonstrates the compound's role as an important intermediate in preparing pesticides. This research outlines an efficient synthesis process that achieves over 92.3% yield, emphasizing the compound's significance in agrochemical research (Ying, 2004).
Antibacterial and Anti-inflammatory Agents
Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines synthesized from heterocyclization reactions involving chloromethyl-triazole derivatives have shown promising antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications for these compounds in treating bacterial and fungal infections, as well as inflammation (El-Reedy & Soliman, 2020).
Future Directions
While specific future directions for “4-(chloromethyl)-1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole” were not found, there is ongoing research into the synthesis and application of trifluoromethyl-containing compounds. For example, biocatalytic retrosynthesis approaches are being explored for the synthesis of a fluorinated D-phenylalanine derivative, a precursor of the antidiabetic drug sitagliptin .
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,4,5-trifluorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-3-5-4-16(15-14-5)9-2-7(12)6(11)1-8(9)13/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUADAEZWESED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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